molecular formula C9H6Cl2O B6196356 1,3-dichloro-5-ethynyl-2-methoxybenzene CAS No. 1569438-68-1

1,3-dichloro-5-ethynyl-2-methoxybenzene

Cat. No.: B6196356
CAS No.: 1569438-68-1
M. Wt: 201
InChI Key:
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Description

1,3-Dichloro-5-ethynyl-2-methoxybenzene is an organic compound with the molecular formula C9H6Cl2O It is a derivative of benzene, featuring two chlorine atoms, an ethynyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloro-5-ethynyl-2-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of catalysts such as iron(III) chloride for chlorination and palladium catalysts for the ethynylation process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-ethynyl-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution.

    Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.

    Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

1,3-Dichloro-5-ethynyl-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dichloro-5-ethynyl-2-methoxybenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the chlorine atoms can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2-methoxybenzene: Lacks the ethynyl group, resulting in different reactivity and applications.

    1,3-Dichloro-5-methoxybenzene: Similar structure but without the ethynyl group, affecting its chemical properties.

    1,3-Dichloro-2-ethynylbenzene: Lacks the methoxy group, leading to different chemical behavior.

Uniqueness

1,3-Dichloro-5-ethynyl-2-methoxybenzene is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dichloro-5-ethynyl-2-methoxybenzene involves the introduction of ethynyl and methoxy groups onto a benzene ring, followed by chlorination at the 1,3 positions.", "Starting Materials": [ "2-methoxyphenol", "acetylene", "sodium amide", "sulfuric acid", "phosphorus pentachloride" ], "Reaction": [ "2-methoxyphenol is treated with sodium amide in liquid ammonia to form the corresponding sodium salt.", "Acetylene is reacted with the sodium salt of 2-methoxyphenol to form 5-ethynyl-2-methoxyphenol.", "Sulfuric acid is added to the reaction mixture to protonate the phenoxide ion and form the corresponding phenol.", "Phosphorus pentachloride is added to the reaction mixture to chlorinate the phenol at the 1,3 positions to form 1,3-dichloro-5-ethynyl-2-methoxybenzene." ] }

CAS No.

1569438-68-1

Molecular Formula

C9H6Cl2O

Molecular Weight

201

Purity

95

Origin of Product

United States

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